![molecular formula C14H20N4O4S B2442843 ethyl 4-[2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetyl]piperazine-1-carboxylate CAS No. 905693-02-9](/img/structure/B2442843.png)

ethyl 4-[2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetyl]piperazine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

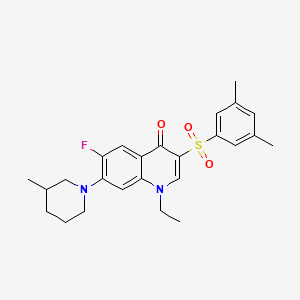

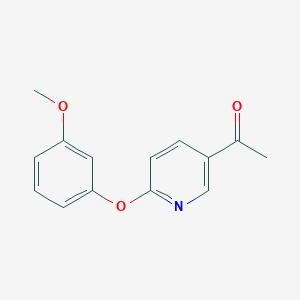

Molecular Structure Analysis

The compound likely has a complex three-dimensional structure due to the presence of the piperazine ring. X-ray diffraction studies could be used to determine the exact structure .Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions. The sulfanyl group could participate in redox reactions, and the carbonyl group on the pyrimidinone ring could participate in nucleophilic addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the exact structure and the functional groups present . It’s likely that this compound is a solid at room temperature, and it probably has moderate solubility in polar solvents due to the presence of the carbonyl and sulfanyl groups .Applications De Recherche Scientifique

Organic Synthesis

The compound can be synthesized using the Biginelli reaction as the key step, followed by the Huisgen 1,3-dipolar cycloaddition in a convergent four-step route . This method is a powerful tool using very simple building blocks .

Anticancer Drug Development

The pharmacological effect of dihydropyrimidinones (DHPMs), a class of compounds to which this compound belongs, has been widely investigated, mainly focusing on anticancer drug development . For example, Monastrol, a DHPM, is identified as a kinesin-5 inhibitor, involved in the separation of genetic material during mitosis .

Neuroprotective and Anti-neuroinflammatory Agents

A series of novel triazole-pyrimidine-based compounds, which may include this compound, have shown promising neuroprotective and anti-inflammatory properties . They have significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Anti-Epileptic Action

Dihydropyrimidines, which have a structural similarity to phenobarbital, have shown promise of anti-epileptic action .

Solar Cells

The compound has potential applications in the field of solar cells . It is a potential competitor for finest perovskite solar cells (MAPbI3) embedded with Au nanospheres that possess a band offset (3.1 eV) with conversion-efficiency 24.84% .

Antimicrobial Activity

Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .

Orientations Futures

Mécanisme D'action

Target of Action

It is known that pyrimidine and its derivatives have been used for antiviral, anticancer, antioxidant, and antimicrobial activity .

Mode of Action

It has been suggested that triazole-pyrimidine hybrid compounds, which this compound is a part of, have promising neuroprotective and anti-inflammatory properties . They have shown significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Biochemical Pathways

The compound appears to exert its effects through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . These pathways play crucial roles in cellular stress responses and inflammation, respectively. The compound’s interaction with these pathways suggests potential applications in the treatment of neurodegenerative diseases and other conditions characterized by inflammation and cellular stress.

Pharmacokinetics

The compound’s molecular weight, which is 260295 , suggests that it may have suitable pharmacokinetic properties, as compounds with a molecular weight under 500 are generally well-absorbed and distributed in the body.

Result of Action

The compound has shown promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . This suggests that the compound may have potential therapeutic applications in the treatment of neurodegenerative diseases.

Propriétés

IUPAC Name |

ethyl 4-[2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O4S/c1-3-22-14(21)18-6-4-17(5-7-18)12(19)9-23-11-8-10(2)15-13(20)16-11/h8H,3-7,9H2,1-2H3,(H,15,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHVUNZXVSBNQQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NC(=O)NC(=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 4-[2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetyl]piperazine-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chlorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2442760.png)

![N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-1,2,4-triazole-5-carboxamide](/img/structure/B2442762.png)

![5-(Trifluoromethyl)-3-[3-(trifluoromethyl)phenoxy]pyridine-2-carbonitrile](/img/structure/B2442766.png)

![N-[4-[2-(Hydroxymethyl)-5,5-dimethylpiperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2442769.png)

![N-(3-chlorophenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2442772.png)

![N-(7-Methoxy-6-bicyclo[3.2.0]heptanyl)-6-methylsulfonylpyrazine-2-carboxamide](/img/structure/B2442775.png)

![Ethyl 2-amino-3-[4-(difluoromethoxy)phenyl]-3-hydroxypropanoate](/img/structure/B2442780.png)